8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
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Overview
Description
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C8H4F3IN2 and a molecular weight of 312.03 .
Synthesis Analysis
Imidazo[1,5-a]pyrimidine derivatives can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F3IN2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H .Chemical Reactions Analysis
The imidazo[1,5-a]pyrimidine core can convert into 3H-imidazo[4,5-b]pyridine under acidic conditions. This conversion can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is 154-155 °C .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of imidazo[1,5-a]pyrimidine derivatives have been extensively studied. One approach involves the mild and selective iodination of various substituted imidazo[1,2-c]pyrimidine-5(6H)-ones, derived from cyclization of halogenocytosines. These compounds exhibit easy rearrangement and high yields of iodinated products, confirmed through NMR and X-ray analysis, highlighting their regioselectivity and potential for further chemical manipulation (Jansa et al., 2015).
Functionalization and Chemical Reactions
Imidazo[1,5-a]pyrimidines have been functionalized through various chemical reactions. For instance, iodine-catalyzed sulfenylation of imidazoheterocycles demonstrates the formation of arylthioimidazoheterocycles under metal-free conditions, showing the versatility of these compounds in chemical synthesis (Hiebel & Berteina‐Raboin, 2015). Additionally, the tandem [8 + 2] cycloaddition-[2 + 6 + 2] dehydrogenation reactions involving imidazo[1,2-a]pyridines and pyrimidines result in compounds with unique structures and photophysical properties, indicative of their potential in material science and as functional dyes (Aginagalde et al., 2010).
Development of New Chemotherapeutic Strategies
The broad application of imidazo[1,5-a]pyrimidine derivatives in medicinal chemistry has been noted, particularly in the development of new chemosynthetic strategies and drug development. The diverse synthetic approaches and functionalization at various positions of this scaffold underline its utility in creating novel compounds with potential therapeutic benefits (Goel et al., 2015).
Novel Compounds and Applications
The hypervalent iodine(III) promoted direct synthesis of imidazo[1,2-a]pyrimidines from readily available starting materials illustrates an efficient method for constructing biologically active bicyclic skeletons, showcasing the adaptability of this chemical framework in creating diverse and potentially bioactive molecules (Qian et al., 2014).
Mechanism of Action
Target of Action
Imidazopyridines, a class of compounds to which this compound belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
It’s known that the conversion of imidazo[1,5-a]pyrimidine core into 3h-imidazo[4,5-b]pyridine takes place under acidic conditions, involving cleavage of c–n bond and formation of c–c bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine. For instance, it’s recommended to keep the compound in a dry, cool, and well-ventilated place . Also, it’s advised to avoid dust formation and ensure adequate ventilation during handling .
Safety and Hazards
properties
IUPAC Name |
8-iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)6-13-4(11)5-12-2-1-3-14(5)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZMLUHUWGFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)I)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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